molecular formula C14H28O3 B14424839 1,1-Dimethoxydodecan-4-one CAS No. 84314-26-1

1,1-Dimethoxydodecan-4-one

Cat. No.: B14424839
CAS No.: 84314-26-1
M. Wt: 244.37 g/mol
InChI Key: CYGABENHSMMGEX-UHFFFAOYSA-N
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Description

1,1-Dimethoxydodecan-4-one, also known as dodecanal dimethyl acetal, is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanal, where the aldehyde group is replaced by two methoxy groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxydodecan-4-one can be synthesized through the acetalization of dodecanal with methanol in the presence of an acid catalyst. The reaction typically involves heating dodecanal with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Dodecanal+2MethanolAcid CatalystThis compound+Water\text{Dodecanal} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Dodecanal+2MethanolAcid Catalyst​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of heterogeneous acid catalysts and controlled reaction environments can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxydodecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to dodecanal or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

1,1-Dimethoxydodecan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxydodecan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxyethane: A smaller analog with similar chemical properties.

    1,1-Dimethoxyhexane: A medium-chain analog with comparable reactivity.

    1,1-Dimethoxyoctane: Another medium-chain analog with similar applications.

Uniqueness

1,1-Dimethoxydodecan-4-one is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and hydrophobic nature make it suitable for specific applications where shorter analogs may not be effective .

Properties

CAS No.

84314-26-1

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

1,1-dimethoxydodecan-4-one

InChI

InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-13(15)11-12-14(16-2)17-3/h14H,4-12H2,1-3H3

InChI Key

CYGABENHSMMGEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCC(OC)OC

Origin of Product

United States

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